molecular formula C19H12FN3OS B2936157 3-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-03-1

3-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2936157
CAS No.: 863589-03-1
M. Wt: 349.38
InChI Key: PVXBRHABNIUVNS-UHFFFAOYSA-N
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Description

“3-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives . These compounds have been identified as potent phosphoinositide 3-kinase inhibitors . They are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridine derivatives involves a series of steps starting from commercially available substances . The process involves the construction of a thiazolo[5,4-b]pyridine bicyclic scaffold starting from thiazole or thiazolidine derivatives followed by pyridine annulation .


Molecular Structure Analysis

The molecular structure of these compounds fits well into the ATP binding pocket of the PI3Kα kinase . This interaction is facilitated by a hydrogen bond with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a Knoevenagel reaction of 3-benzyl-4-thiazolidine-2-thione with aromatic aldehydes leading to the formation of α,β-unsaturated ketone intermediate .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .

Biochemical Analysis

Biochemical Properties

It has been found to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . This suggests that 3-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide could interact with these enzymes and potentially influence biochemical reactions involving them.

Cellular Effects

Its potent inhibition of PI3K enzymes suggests that it could have significant effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is likely related to its inhibition of PI3K enzymes . These enzymes play a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important targets for therapeutic intervention.

Properties

IUPAC Name

3-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3OS/c20-14-4-1-3-13(11-14)17(24)22-15-8-6-12(7-9-15)18-23-16-5-2-10-21-19(16)25-18/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXBRHABNIUVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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